molecular formula C23H17Cl2N5O B6160747 1-(2-chloro-4-{5-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl}phenyl)-3-methyl-1H-1,2,4-triazole CAS No. 2413869-98-2

1-(2-chloro-4-{5-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl}phenyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B6160747
CAS RN: 2413869-98-2
M. Wt: 450.3
InChI Key:
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Description

1-(2-chloro-4-{5-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl}phenyl)-3-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H17Cl2N5O and its molecular weight is 450.3. The purity is usually 95.
BenchChem offers high-quality 1-(2-chloro-4-{5-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl}phenyl)-3-methyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-4-{5-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl}phenyl)-3-methyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a substituted imidazole, which is synthesized from a substituted benzaldehyde and a substituted 1,2-diamine. The second intermediate is a substituted furan, which is synthesized from a substituted benzaldehyde and a substituted 1,3-diketone. The two intermediates are then coupled using a copper-catalyzed azide-alkyne cycloaddition reaction to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-(4-chlorophenyl)-5-methyl-1H-imidazole-2-amine", "5-bromo-2-hydroxybenzaldehyde", "4-(4-chlorophenyl)-5-methyl-1H-imidazole-2-carboxylic acid", "2,4-dichloro-5-methylphenylhydrazine", "2,4-pentanedione", "copper sulfate", "sodium ascorbate", "sodium azide", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Synthesis of substituted imidazole intermediate:", "- Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 4-(4-chlorophenyl)-5-methyl-1H-imidazole-2-amine (1.2 equiv) in ethanol and add sodium hydroxide (1.5 equiv).", "- Heat the reaction mixture at reflux for 6 hours.", "- Cool the reaction mixture and filter the solid product.", "- Wash the solid product with water and dry under vacuum to obtain the substituted imidazole intermediate.", "Synthesis of substituted furan intermediate:", "- Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) and 2,4-pentanedione (1.2 equiv) in acetic acid and add 2,4-dichloro-5-methylphenylhydrazine (1.5 equiv).", "- Heat the reaction mixture at reflux for 6 hours.", "- Cool the reaction mixture and filter the solid product.", "- Wash the solid product with water and dry under vacuum to obtain the substituted furan intermediate.", "Coupling of intermediates to form final product:", "- Dissolve the substituted imidazole intermediate (1.0 equiv) and the substituted furan intermediate (1.0 equiv) in ethanol.", "- Add copper sulfate (0.1 equiv), sodium ascorbate (0.2 equiv), and sodium azide (1.2 equiv).", "- Heat the reaction mixture at reflux for 12 hours.", "- Cool the reaction mixture and filter the solid product.", "- Wash the solid product with water and dry under vacuum to obtain the final product." ] }

CAS RN

2413869-98-2

Molecular Formula

C23H17Cl2N5O

Molecular Weight

450.3

Purity

95

Origin of Product

United States

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